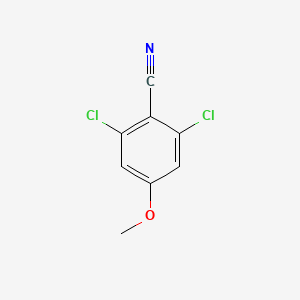

2,6-Dichloro-4-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. This compound belongs to the family of benzonitriles and is known for its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the substitution reaction of 2,6-dichlorobenzonitrile at the 4-position with a methoxy group . The reaction typically requires the use of a suitable base and methanol as the methoxy source. The reaction conditions often include heating the mixture to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-4-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like methanol or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol results in the formation of this compound, while oxidation can lead to the formation of corresponding carboxylic acids .

Aplicaciones Científicas De Investigación

It appears that the search results contain limited information regarding the applications of 2,6-Dichloro-4-methoxybenzonitrile. However, the available data does provide some context regarding its synthesis, related compounds, and market presence.

Synthesis and Reactions:

- Preparation of 2,6-Dichlorobenzonitrile : The U.S. Patent US3185725A describes a process for producing 2,6-dichlorobenzonitrile from 2-amino-6-chlorobenzonitrile . The process involves converting 2-amino-6-chlorobenzonitrile into 2,6-dichlorobenzonitrile using methods known for this type of conversion or analogous methods .

- Hydroxybenzonitriles Preparation : The U.S. Patent US3567758A details the preparation of hydroxybenzonitriles, involving reactions with compounds like 4-methoxybenzonitrile . For example, 4-methoxybenzonitrile is reacted with sodium 4-methyl-phenoxide to yield a concentrated solution .

Related Compounds and Research:

- G9a-Like Protein Inhibitors : this compound is related to research involving inhibitors for G9a-like proteins . A synthesis process converted 2,4-dichloro-6,7-dimethoxyquinazoline into other compounds .

Market Information:

- Market Analysis : A market report on this compound includes its definition, applications, and manufacturing technology . The report provides an overview of the industry, including market competition by company and country (USA, EU, Japan, China), and consumption analysis by application/type . It also forecasts the market for 2025-2030, covering capacity, production, production value, cost, profit estimation, and market share .

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichlorobenzonitrile: Similar in structure but lacks the methoxy group.

4-Methoxybenzonitrile: Similar but lacks the chlorine atoms at the 2 and 6 positions.

2,4-Dichloro-6-methoxybenzonitrile: Similar but with different positions of chlorine and methoxy groups.

Uniqueness

2,6-Dichloro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

2,6-Dichloro-4-methoxybenzonitrile (DCMB) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCMB has the chemical formula C9H6Cl2NO and a molecular weight of 215.06 g/mol. The structure features a benzene ring substituted with two chlorine atoms at positions 2 and 6, a methoxy group at position 4, and a nitrile group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Research indicates that the mechanism of action of DCMB involves its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : DCMB has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways. The binding affinity of DCMB to enzyme active sites is a key area of investigation.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

DCMB has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Recent studies have highlighted the potential of DCMB as an anticancer agent. It has been observed to inhibit the proliferation of cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, which is critical for cancer cell division .

Comparative Analysis with Similar Compounds

To understand the unique properties of DCMB, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,6-Dichlorobenzonitrile | Lacks methoxy group | Moderate antimicrobial activity |

| 4-Methoxybenzonitrile | Lacks chlorine atoms | Limited biological activity |

| 2,4-Dichloro-6-methoxybenzonitrile | Different chlorine and methoxy positions | Varies widely in biological effects |

The structural differences significantly influence their biological activities, with DCMB exhibiting unique efficacy due to its specific substitution pattern.

Case Studies and Research Findings

- Anticancer Study : A study published in Chemical Biology evaluated the anticancer effects of DCMB derivatives. The results indicated that modifications in the methoxy group enhanced cytotoxicity against prostate cancer cells by up to 50% compared to unmodified compounds .

- Antimicrobial Evaluation : In another study assessing various benzonitriles for antimicrobial efficacy, DCMB demonstrated a notable reduction in bacterial growth rates against Staphylococcus aureus and Escherichia coli strains.

- Mechanistic Insights : Research focusing on the binding interactions of DCMB with specific enzymes revealed that it effectively inhibits enzyme activity through competitive inhibition mechanisms, suggesting its potential as a lead compound in drug design .

Propiedades

IUPAC Name |

2,6-dichloro-4-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKOPGRUFMDVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.